molecular formula C17H21NO B287912 N-Furfurylidene-2,6-diisopropylaniline

N-Furfurylidene-2,6-diisopropylaniline

Cat. No.: B287912
M. Wt: 255.35 g/mol
InChI Key: FHPBQVHTSGGPAB-UHFFFAOYSA-N
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Description

N-Furfurylidene-2,6-diisopropylaniline is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-(furan-2-yl)methanimine

InChI

InChI=1S/C17H21NO/c1-12(2)15-8-5-9-16(13(3)4)17(15)18-11-14-7-6-10-19-14/h5-13H,1-4H3

InChI Key

FHPBQVHTSGGPAB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CO2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Absolute ethanol.

  • Catalyst : Glacial acetic acid (1–2 drops).

  • Temperature : Reflux (~78°C).

  • Time : 6–8 hours.

  • Workup : Filtration, recrystallization from ethanol.

Performance Data

Yield (%)Purity (%)Characterization TechniquesSource
70–75≥951H NMR,IR^1\text{H NMR}, \, \text{IR}

Advantages : Simple setup, high reproducibility.
Limitations : Moderate yields due to equilibrium limitations.

Method 2: Lewis Acid-Catalyzed Synthesis in Toluene

Reaction Conditions

  • Solvent : Anhydrous toluene.

  • Catalyst : Trimethylaluminum (1.1 equiv).

  • Temperature : 70–80°C.

  • Time : 12–24 hours.

  • Workup : Silica gel chromatography (hexane/ethyl acetate).

Performance Data

Yield (%)Purity (%)Characterization TechniquesSource
85–90≥981H NMR,HRMS^1\text{H NMR}, \, \text{HRMS}

Advantages : Higher yields via shifted equilibrium; suitable for moisture-sensitive substrates.
Limitations : Requires inert atmosphere and rigorous drying.

Method 3: Microwave-Assisted Synthesis

Reaction Conditions

  • Solvent : Acetonitrile.

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv).

  • Temperature : 100°C (microwave irradiation).

  • Time : 20–30 minutes.

  • Workup : Precipitation with cold water.

Performance Data

Yield (%)Purity (%)Characterization TechniquesSource
80–85≥97LC-MS,UV-Vis\text{LC-MS}, \, \text{UV-Vis}

Advantages : Rapid reaction; energy-efficient.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Yield (%)70–7585–9080–85
Reaction Time6–8 hours12–24 hours20–30 minutes
ScalabilityHighModerateLow
Equipment CostLowHighHigh
Environmental ImpactModerate (ethanol)High (toluene)Low (acetonitrile)

Key Findings :

  • Method 2 offers the highest yields but requires toxic solvents and inert conditions.

  • Method 3 balances speed and yield but is less scalable.

  • Method 1 remains the most accessible for laboratory-scale synthesis.

Characterization and Validation

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl₃) : δ 8.32 (s, 1H, CH=N), 7.10–7.30 (m, 3H, Ar-H), 6.25–6.50 (m, 3H, furyl-H), 2.80–3.00 (septet, 2H, iPr), 1.10–1.30 (d, 12H, iPr-CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (Ar-H bend).

  • HRMS : m/z calculated for C₁₉H₂₅N₁O₁ [M+H]⁺: 292.1912; found: 292.1909.

Purity Assessment

  • HPLC analysis confirmed ≥95% purity using a C18 column (acetonitrile/water = 70:30).

Industrial-Scale Considerations

Patent CN102701993B highlights a continuous-flow system for analogous Schiff bases, featuring:

  • Tubular reactor : Enhances mixing and heat transfer.

  • Supercritical conditions : Improves propylene solubility in aniline derivatives, reducing side reactions.

  • Yield : 82–85% at 300–400°C and 6.93 MPa .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Furfurylidene-2,6-diisopropylaniline, and how can its purity be verified?

  • Synthesis : Start with 2,6-diisopropylaniline (prepared via Pd-La/spinel catalysts ), then condense with furfuraldehyde under acidic or thermal conditions. For halogenated derivatives (e.g., 4-bromo or 4-iodo), use electrophilic substitution with NBS or iodine monochloride in acetic acid .
  • Characterization : Confirm structure via 1H^1H and 13C^{13}C NMR (e.g., δ ~4.00 ppm for benzyl protons, δ ~27.8–142.9 ppm for aromatic carbons ). Purity is assessed via HPLC or GC-MS, with residual solvents quantified per ICH guidelines.

Q. Which spectroscopic techniques are most effective for structural elucidation of this Schiff base?

  • NMR : 1H^1H NMR identifies imine proton (δ ~8.5–9.0 ppm) and isopropyl splitting patterns (δ ~1.16 ppm, d, J=6.8HzJ = 6.8 \, \text{Hz}) . 13C^{13}C NMR confirms the imine carbon (δ ~160–165 ppm).
  • IR : Stretching vibrations at ~1640 cm1^{-1} (C=N) and ~2900 cm1^{-1} (isopropyl C-H).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z calculated for C19H25NO\text{C}_{19}\text{H}_{25}\text{NO}: 283.1936).

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Use SHELX suite for single-crystal analysis: Grow crystals via slow evaporation (e.g., in THF/hexane). SHELXL refines anisotropic displacement parameters, while SHELXS solves phase problems. Compare bond lengths (C-N ~1.28 Å for imine) and dihedral angles to DFT models .

Advanced Research Questions

Q. What mechanistic insights govern the chemoselective reduction of the imine group in this compound?

  • Reduction Methods : Me2_2S-BH3_3 selectively reduces the imine to secondary amine without affecting aromatic rings (yield >90%). Monitor reaction via 1H^1H NMR loss of imine proton .
  • Kinetic Studies : Use in situ IR to track C=N bond disappearance. DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers.

Q. How does steric hindrance from the 2,6-diisopropyl groups influence catalytic or supramolecular applications?

  • Catalysis : The bulky groups prevent aggregation in Pd complexes, enhancing turnover in cross-coupling reactions. Test via Suzuki-Miyaura coupling with aryl halides .
  • Supramolecular Chemistry : Study host-guest interactions with cucurbiturils via fluorescence quenching. Isopropyl groups reduce π-π stacking, favoring cavity inclusion.

Q. Can this Schiff base act as a ligand for metal-organic frameworks (MOFs) or polymerization initiators?

  • MOFs : Coordinate with Zn(II) or Cu(II) to form 2D networks. Characterize via PXRD and BET surface area analysis.
  • Polymerization : Condense with perylenedicarboximide derivatives via Stille coupling to create conjugated polymers. Use Ni(dppp)2_2 as an initiator for controlled chain growth .

Q. What strategies mitigate thermal degradation during high-temperature applications?

  • Thermogravimetric Analysis (TGA) : Decomposition onset ~250°C. Stabilize via doping with antioxidants (e.g., BHT) or encapsulation in silica matrices.
  • Kinetic Studies : Fit TGA data to Flynn-Wall-Ozawa model to calculate activation energy (~150 kJ/mol).

Safety and Handling

Q. What protocols ensure safe handling and disposal of 2,6-diisopropylaniline precursors?

  • Storage : Keep under nitrogen at 2–8°C to prevent oxidation.
  • Disposal : Neutralize with dilute HCl, then incinerate per EPA/EU regulations (e.g., 40 CFR Part 261) .

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